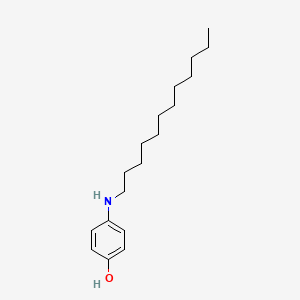

4-(Dodecylamino)Phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H31NO |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

4-(dodecylamino)phenol |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-12-14-18(20)15-13-17/h12-15,19-20H,2-11,16H2,1H3 |

InChI Key |

UFCRKZJPBDDMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

p-DDAP; pDDAP; p DDAP; p-Dodecylaminophenol; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-(Dodecylamino)Phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 4-(Dodecylamino)phenol. The majority of the physicochemical data presented are predicted values from computational models and have not been experimentally verified. Detailed experimental protocols for the synthesis and analysis of this specific compound, as well as specific biological signaling pathways, are not extensively documented in the available literature.

Introduction

This compound, also known as p-dodecylaminophenol, is a substituted phenol (B47542) derivative with a long alkyl chain. Its molecular structure suggests potential applications in areas where lipophilicity and phenolic activity are desired. It has been identified as an anti-invasive and anticancer agent, showing promise in preclinical studies.[1][2] This guide aims to consolidate the available technical information on its basic properties, providing a resource for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. The data presented in the following tables are largely based on computational predictions and should be confirmed through experimental validation.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁NO | [2][3] |

| Molecular Weight | 277.44 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 25848-37-7 | [1][2] |

| Melting Point | 131 °C (Predicted) | [1] |

| Boiling Point | 416.6 ± 28.0 °C (Predicted) | [1] |

| Density | 0.960 ± 0.06 g/cm³ (Predicted) | [1] |

Table 2: Acid-Base and Solubility Properties of this compound

| Property | Value | Source |

| pKa | 11.02 ± 0.26 (Predicted) | [1] |

| Solubility | Information not available. Expected to have low solubility in water due to the long dodecyl chain and be soluble in organic solvents like ethanol (B145695), methanol, and DMSO. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of 4-aminophenol (B1666318) with a dodecyl halide, such as 1-bromododecane (B92323).[4][5][6]

General Reaction Scheme:

Illustrative Workflow for Synthesis:

Methodology:

-

Reaction Setup: Dissolve 4-aminophenol in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Reagents: Add a base, for instance, potassium carbonate, to act as a proton scavenger. Subsequently, add 1-bromododecane to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture would typically be filtered to remove the base. The solvent is then evaporated under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Determination of pKa

The pKa of phenolic compounds can be determined experimentally using methods such as spectrophotometric titration.[7]

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent system, such as an acetonitrile-water mixture.[7]

-

Spectrophotometric Titration: Record the UV-Vis absorption spectra of the solution at various pH values.

-

Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Shaking: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separation and Analysis: After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an anticancer agent by inducing apoptosis and cell cycle arrest, and by inhibiting cancer cell invasion.[1][2] While the precise molecular mechanisms for this specific compound are not fully elucidated, the activity of similar phenolic compounds provides a basis for postulating the involved signaling pathways.

Induction of Apoptosis

Phenolic compounds can induce apoptosis through both intrinsic and extrinsic pathways.[8] For alkylamino phenol derivatives, the EGFR/PI3K/S6K1 signaling pathway has been implicated.[9]

Postulated Apoptosis Induction Pathway:

Cell Cycle Arrest

Phenolic compounds can induce cell cycle arrest, often at the G1/S or G2/M phases, through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. The p53 tumor suppressor protein is a key regulator of these processes.[1][10][11][12][13]

Postulated Cell Cycle Arrest Pathway:

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

This compound has been shown to suppress the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis.[1] The inhibition of MMP-9 by phenolic compounds can occur through various mechanisms, including the downregulation of signaling pathways that control MMP-9 expression, such as the NF-κB and MAPK pathways.[14][15][16][17]

Postulated MMP-9 Inhibition Pathway:

Conclusion

This compound is a molecule of interest in the field of oncology due to its observed anti-invasive and anticancer properties. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and the specific molecular pathways through which it exerts its biological effects. The information provided in this guide, while based on the best available predicted data and analogies to similar compounds, underscores the need for further empirical research to fully characterize this promising compound and unlock its therapeutic potential.

References

- 1. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 2. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]

- 3. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53-mediated cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-(Dodecylamino)phenol in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of 4-(Dodecylamino)phenol, a promising p-alkylaminophenol derivative, in cancer cells. Synthesizing available preclinical data, this document details its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. The core mechanism appears to be intrinsically linked to its long alkyl chain, facilitating cellular uptake and inducing apoptosis. While direct evidence on specific signaling pathway modulation by this compound is emerging, this guide also explores potential mechanisms, including the induction of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inhibition of the STAT3 signaling pathway, based on the established activities of structurally related phenolic compounds. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of cellular pathways and workflows to support further research and drug development efforts.

Introduction

Phenolic compounds represent a diverse group of molecules that have garnered significant attention in oncology for their potential as anticancer agents. Among these, p-alkylaminophenols, characterized by a phenol (B47542) ring with an alkylamino substituent at the para position, have demonstrated notable cytotoxic effects against various cancer cell lines. The length of the alkyl chain has been identified as a critical determinant of their biological activity. This guide focuses specifically on this compound, an analog with a 12-carbon alkyl chain, which has shown potent anticancer properties.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the induction of apoptosis, or programmed cell death. Its efficacy is strongly correlated with the length of its dodecyl chain, which is believed to enhance its incorporation into cancer cells.[1]

Induction of Apoptosis

Studies have shown that p-dodecylaminophenol is a potent inducer of apoptosis in various cancer cell lines, including the human promyelocytic leukemia cell line HL60.[1] The apoptotic process is a critical pathway for eliminating damaged or cancerous cells and is a key target for many chemotherapeutic agents. The pro-apoptotic activity of p-alkylaminophenols, including the dodecyl derivative, is associated with the inhibition of lipid peroxidation.[2]

Inhibition of Cell Growth and Proliferation

This compound has been demonstrated to suppress the growth of a variety of cancer cell lines in a manner dependent on the length of its alkyl chain.[1] This inhibitory effect has been observed in breast cancer (MCF-7 and the adriamycin-resistant MCF-7/Adr(R) subline), prostate cancer (DU-145), and leukemia (HL60) cells.[1] Notably, its potency is reported to be significantly greater than that of the well-known retinoid analog fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide].[1]

Cell Cycle Arrest

In high-risk neuroblastoma cell lines such as SK-N-AS and IMR-32, p-dodecylaminophenol has been shown to induce G0/G1 cell cycle arrest.[3] By halting the cell cycle at this checkpoint, the compound prevents cancer cells from progressing to the DNA synthesis (S) phase, thereby inhibiting their proliferation.

Quantitative Data

While specific IC50 values for this compound were not explicitly detailed in the abstracts of the primary literature reviewed, the compound has been consistently described as a potent anticancer agent. Its activity is reported to be superior to that of fenretinide and p-decylaminophenol.[1] The following table summarizes the reported effects on various cancer cell lines.

| Cell Line | Cancer Type | Reported Effect of this compound | Reference |

| MCF-7 | Breast Cancer | Suppression of cell growth | [1] |

| MCF-7/Adr(R) | Adriamycin-Resistant Breast Cancer | Suppression of cell growth | [1] |

| DU-145 | Prostate Cancer | Suppression of cell growth | [1] |

| HL60 | Leukemia | Suppression of cell growth, Induction of apoptosis | [1] |

| SK-N-AS | High-Risk Neuroblastoma | Suppression of cell growth, Induction of G0/G1 arrest and apoptosis | [3] |

| IMR-32 | High-Risk Neuroblastoma | Suppression of cell growth, Induction of apoptosis | [3] |

| HepG2 | Liver Cancer | No marked effect on cell growth | [1] |

Postulated Signaling Pathways

Based on the known mechanisms of other phenolic and alkylaminophenol compounds, the following signaling pathways are postulated to be involved in the anticancer activity of this compound.

Induction of Reactive Oxygen Species (ROS)

Many phenolic compounds exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS can induce oxidative stress, leading to cellular damage and apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can trigger apoptosis. Some phenolic compounds have been shown to induce ER stress in cancer cells.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer cells, promoting proliferation and survival. Inhibition of STAT3 is a promising anticancer strategy, and some phenolic compounds have been shown to target this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (DNA Fragmentation Assay)

This assay visualizes the characteristic DNA laddering that occurs during apoptosis.

Protocol:

-

Cell Treatment: Treat cells (e.g., HL60) with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction method.

-

Electrophoresis: Run the extracted DNA on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound has emerged as a potent anticancer agent with a clear pro-apoptotic mechanism of action that is dependent on its alkyl chain length. Its ability to suppress the growth of various cancer cell lines, including those resistant to standard chemotherapy, highlights its therapeutic potential. While the induction of apoptosis and cell cycle arrest are established effects, further research is required to fully elucidate the specific signaling pathways modulated by this compound. Future studies should focus on:

-

Determining precise IC50 values across a broader panel of cancer cell lines.

-

Investigating the direct molecular targets of this compound.

-

Validating the postulated involvement of ROS, ER stress, and STAT3 signaling through targeted experiments.

-

Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in its development as a novel therapeutic agent for the treatment of cancer.

References

Unraveling the Enigma of "p-DDAP": A Search for a Novel Compound

Despite a comprehensive search of scientific literature and chemical databases, the specific compound designated as "p-DDAP" remains unidentified in the public domain. This suggests that "p-DDAP" may be an internal project code, a novel compound not yet disclosed in publications, or an acronym not widely recognized in the scientific community.

While the identity of "p-DDAP" is elusive, our investigation into related chemical structures, particularly analogs of N-(4-hydroxyphenyl)propanamide, has yielded pertinent information that may provide context for researchers in drug discovery and development. This report summarizes the available information on related compounds and outlines general methodologies and signaling pathway considerations relevant to this chemical class.

N-(4-hydroxyphenyl)propanamide and its Analogs: A Landscape of Therapeutic Potential

N-(4-hydroxyphenyl)propanamide, also known as Parapropamol, is recognized primarily as a process impurity in the synthesis of Acetaminophen. While not a therapeutic agent itself, its core structure is a foundational element in the design of various experimental compounds.

Chemical and Physical Properties

A summary of the known properties of N-(4-hydroxyphenyl)propanamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem |

| CAS Number | 1693-37-4 | PubChem |

| Synonyms | Parapropamol, 4'-Hydroxypropionanilide | PubChem |

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)propanamide

The Quest for Safer Analgesics: Synthesis of N-(4-hydroxyphenyl) Acetamide (B32628) Derivatives

Research into derivatives of N-(4-hydroxyphenyl) amides has been driven by the desire to develop novel analgesics with improved safety profiles, particularly reduced hepatotoxicity compared to Acetaminophen. One notable area of investigation involves the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

General Synthetic Protocol

The synthesis of these analogs often involves a multi-step process. A generalized workflow for the synthesis of such compounds is depicted below.

Figure 1: Generalized Synthetic Workflow A representative synthetic scheme for producing 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

Potential Signaling Pathways and Mechanisms of Action

Given the structural similarity to Acetaminophen, novel analogs of N-(4-hydroxyphenyl) amides may exert their pharmacological effects through various signaling pathways implicated in pain and inflammation. The precise mechanism of action for Acetaminophen itself is not fully elucidated, but several pathways are thought to be involved.

Figure 2: Potential Signaling Pathways Hypothesized signaling pathways for N-(4-hydroxyphenyl) amide analogs in the central nervous system.

Experimental Protocols: A General Framework

Detailed experimental protocols for a specific compound like "p-DDAP" cannot be provided without its identification. However, a general framework for evaluating novel analgesic and antipyretic compounds is outlined below.

In Vitro Assays

-

Enzyme Inhibition Assays: To determine the inhibitory activity against COX-1, COX-2, and potentially COX-3. This typically involves measuring the production of prostaglandins (B1171923) from arachidonic acid in the presence of the test compound.

-

Receptor Binding Assays: To assess the affinity of the compound for various receptors, such as cannabinoid (CB1, CB2) and TRPV1 receptors. These assays often use radiolabeled ligands.

-

Cell Viability Assays: To evaluate the cytotoxicity of the compound in relevant cell lines (e.g., hepatocytes like HepG2) to assess potential for liver toxicity. The MTT or LDH release assays are commonly used.

In Vivo Models

-

Analgesia Models:

-

Writhing Test (e.g., acetic acid-induced): To evaluate peripheral analgesic activity.

-

Hot Plate Test or Tail-Flick Test: To assess central analgesic activity.

-

-

Antipyresis Model:

-

Yeast-induced Pyrexia in Rats or Mice: To determine the ability of the compound to reduce fever.

-

-

Hepatotoxicity Model:

-

Measurement of Liver Enzymes (ALT, AST) in Plasma: Following administration of high doses of the compound to animals (e.g., mice) to assess liver damage.

-

Histopathological Examination of Liver Tissue: To visually inspect for signs of necrosis and other cellular damage.

-

Conclusion and Future Directions

While the identity of "p-DDAP" remains unknown, the exploration of related N-(4-hydroxyphenyl) amide structures reveals a promising area of research focused on developing safer and more effective analgesics. The discovery and development of such compounds would follow established principles of medicinal chemistry and pharmacology, involving iterative cycles of synthesis, in vitro screening, and in vivo evaluation.

For researchers and drug development professionals, the key takeaway is the continued potential of modifying the N-(4-hydroxyphenyl) amide scaffold to achieve desired therapeutic profiles. Future work in this area will likely focus on elucidating precise mechanisms of action and optimizing pharmacokinetic and safety parameters. The scientific community awaits the disclosure of novel compounds, potentially including "p-DDAP," that may emerge from these efforts and contribute to the advancement of pain management.

In-depth Technical Guide: The Biological Activity of 4-(Dodecylamino)Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dodecylamino)phenol (p-DDAP) has emerged as a compound of interest in oncological research, demonstrating notable anticancer properties, particularly against prostate cancer. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its effects on cancer cell proliferation, apoptosis, and invasion. The document summarizes key quantitative data, provides detailed experimental methodologies for a range of relevant assays, and visualizes the compound's known signaling pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of aminophenol. Its structural characteristics, featuring a phenol (B47542) ring and a long alkyl chain, contribute to its biological interactions and therapeutic potential. Research has primarily focused on its efficacy as an anticancer agent, with studies highlighting its ability to suppress tumor growth both in vitro and in vivo. This guide aims to consolidate the current understanding of this compound's biological functions, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the growth of various cancer cell lines, with a particular emphasis on prostate cancer. The cytotoxic effects are dose-dependent, leading to a reduction in cell viability.

Table 1: In Vitro Cytotoxicity of this compound

While specific IC50 values for this compound across a range of prostate cancer cell lines (PC-3, LNCaP, DU145) are not yet publicly available in the literature, a key study demonstrated its dose-dependent growth inhibition of the human prostate cancer cell line PC-3. The study indicated that p-DDAP was the most potent antiproliferative agent among several p-alkylaminophenols and 4-hydroxyphenyl analogs tested.

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Evidence for apoptosis induction includes morphological changes such as nuclear condensation and the expression of key apoptotic markers.

Studies have indicated that treatment with this compound affects the expression of the anti-apoptotic protein Bcl-2 and activates executioner caspases, such as caspase-3. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A decrease in the expression of anti-apoptotic members like Bcl-2, coupled with an increase in pro-apoptotic members (e.g., Bax), leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.

Workflow for Investigating Apoptosis Induction by this compound

Caption: Workflow for apoptosis assessment.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest. Specifically, in PC-3 prostate cancer cells, treatment with p-DDAP resulted in an arrest at the S phase of the cell cycle. This indicates an interference with DNA synthesis, preventing the cells from proceeding to mitosis and ultimately contributing to the inhibition of proliferation.

Anti-Invasive Activity

The metastatic spread of cancer is a major cause of mortality. A key step in metastasis is the degradation of the extracellular matrix (ECM), which is facilitated by enzymes such as matrix metalloproteinases (MMPs). This compound has been identified as an anti-invasive agent, with evidence suggesting it suppresses the activity and mRNA expression of MMP-9. By inhibiting MMP-9, this compound can potentially hinder the ability of cancer cells to invade surrounding tissues and metastasize.

Proposed Mechanism of MMP-9 Inhibition

Caption: Inhibition of cell invasion by 4-DDAP.

In Vivo Efficacy

Preclinical studies using animal models have provided evidence for the in vivo antitumor efficacy of this compound. In studies involving PC-3 human prostate cancer cells implanted in mice, both intravenous and intraperitoneal administration of p-DDAP resulted in the suppression of tumor growth.

Table 2: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

| Animal Model | Treatment | Dosing Regimen | Outcome | Reference |

| PC-3 implanted mice | This compound | Intravenous (i.v.) and Intraperitoneal (i.p.) | Suppressed tumor growth |

Further detailed studies are required to establish optimal dosing, pharmacokinetic profiles, and long-term efficacy and safety.

Experimental Protocols

Synthesis of this compound

General Procedure for Reductive Amination:

-

Dissolve p-aminophenol and dodecanal (B139956) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature or 0°C.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on prostate cancer cell lines (e.g., PC-3, LNCaP, DU145).

Materials:

-

Prostate cancer cells (PC-3, LNCaP, or DU145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in prostate cancer cells treated with this compound.

Materials:

-

Treated and untreated prostate cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Gelatin Zymography for MMP-9 Activity

This protocol is used to detect the enzymatic activity of MMP-9 in the conditioned medium of prostate cancer cells treated with this compound.

Materials:

-

Conditioned medium from treated and untreated prostate cancer cells

-

SDS-PAGE gels copolymerized with 0.1% gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Collect the conditioned medium from cell cultures and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a gelatin-containing SDS-PAGE gel and perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

-

Incubate the gel in zymogram developing buffer for 18-24 hours at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMP-9.

-

Quantify the clear bands to determine the relative MMP-9 activity.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, based on its observed biological activities, a putative signaling cascade can be proposed.

Proposed Apoptotic Signaling Pathway of this compound

Caption: Putative apoptotic pathway of 4-DDAP.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for prostate cancer. Its multifaceted biological activity, including the inhibition of cell proliferation, induction of apoptosis via modulation of the Bcl-2 family and caspases, cell cycle arrest, and suppression of MMP-9-mediated invasion, underscores its therapeutic promise. The in vivo efficacy observed in preclinical models further supports its development as a potential cancer therapeutic. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways, conducting comprehensive pharmacokinetic and toxicological studies, and optimizing its therapeutic application through further preclinical and clinical investigations. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this promising compound.

An In-depth Technical Guide to 4-(Dodecylamino)Phenol (CAS Number: 25848-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is a synthetic aminophenol derivative that has garnered significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological activities, with a particular focus on its potential as an anticancer agent. Experimental data reveals its efficacy in suppressing cell proliferation, inducing cell cycle arrest, and triggering apoptosis in various cancer cell lines. This document consolidates available quantitative data, details experimental methodologies, and visualizes key biological processes to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a phenolic compound characterized by a dodecylamino group attached to the para position of the phenol (B47542) ring. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 25848-37-7 | [1][2] |

| Molecular Formula | C₁₈H₃₁NO | [1][2] |

| Molecular Weight | 277.4 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | p-dodecylaminophenol, p-DDAP | [1][2] |

| XLogP3-AA | 7.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 12 | [1] |

| Exact Mass | 277.240564612 Da | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

Synthesis

General Experimental Protocol for N-Alkylation of 4-Aminophenol (B1666318):

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Alkylating Agent: Add dodecyl bromide or a similar dodecyl-containing alkylating agent to the solution.

-

Base and Reaction Conditions: Add a base, such as potassium carbonate, to the mixture to facilitate the reaction. The reaction is typically stirred at room temperature or heated under reflux for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR and ¹³C NMR: While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar phenolic compounds. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the dodecyl chain, and the amine and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the phenol ring and the dodecyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the alkyl chain, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dodecylamino and phenol moieties.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity in various cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis.

Antiproliferative Activity

Studies have shown that this compound (p-DDAP) effectively suppresses the growth of a range of cancer cells.

| Cell Line | Cancer Type | Antiproliferative Effect | Reference |

| SK-N-AS | Neuroblastoma (N-myc non-amplified) | More effective than retinoic acid and N-(4-hydroxyphenyl)retinamide (4-HPR) | [3] |

| IMR-32 | Neuroblastoma (N-myc amplified) | More effective than retinoic acid and 4-HPR | [3] |

| MCF-7 | Breast Cancer | Potent suppression of cell growth | [1] |

| MCF-7/Adr(R) | Doxorubicin-resistant Breast Cancer | Potent suppression of cell growth | [1] |

| DU-145 | Prostate Cancer | Potent suppression of cell growth | [1] |

| HL60 | Leukemia | Potent suppression of cell growth | [1] |

| NB-39-nu | Neuroblastoma | Suppresses proliferation to a greater extent than retinoic acid and 4-HPR | [2] |

Induction of Cell Cycle Arrest

A key mechanism of action for this compound is the induction of cell cycle arrest, primarily at the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and replicating.

Experimental Protocol for Cell Cycle Analysis:

-

Cell Culture and Treatment: Cancer cells (e.g., SK-N-AS) are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Experimental Protocol for Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment: Cancer cells (e.g., HL60, SK-N-AS) are treated with this compound.

-

Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Studies have shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines, including HL60 and SK-N-AS.[1][3]

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are not fully elucidated, some evidence suggests a potential role in the inhibition of N-myc expression in N-myc amplified neuroblastoma cells like IMR-32.[3] N-myc is a proto-oncogene that is often amplified in aggressive neuroblastomas and plays a crucial role in tumor cell proliferation and survival. Inhibition of N-myc would be a significant anticancer mechanism.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any chemical compound, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Applications and Future Directions

This compound shows considerable promise as a lead compound for the development of novel anticancer therapies. Its ability to potently induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Elucidation of the precise mechanism of action: Identifying the direct molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

In vivo efficacy and toxicity studies: Comprehensive studies in animal models are needed to evaluate its therapeutic efficacy, pharmacokinetic properties, and potential side effects.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a promising anticancer agent with demonstrated activity against a range of cancer cell lines. Its ability to induce G0/G1 cell cycle arrest and apoptosis highlights its potential as a therapeutic candidate. This technical guide provides a summary of the current knowledge on this compound, serving as a foundation for future research and development efforts in the field of oncology.

References

The Structure-Activity Relationship of Alkylphenols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of alkylphenols, a class of compounds with diverse biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of alkylphenol derivatives for various applications, including therapeutics and toxicology.

Introduction to Alkylphenols

Alkylphenols are a broad class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl chains.[1] Their structural diversity, arising from variations in the alkyl group's length, branching, and position on the phenol ring, leads to a wide range of physicochemical properties and biological activities.[2] These compounds have garnered significant attention due to their prevalence as environmental contaminants with endocrine-disrupting properties, as well as their potential as anesthetic agents and antioxidants.[3][4] Understanding the relationship between their chemical structure and biological function is crucial for predicting their effects and for the development of novel compounds with desired activities.

Key Biological Activities and Structure-Activity Relationships

The biological effects of alkylphenols are intrinsically linked to their molecular structure. The key determinants of activity include the nature of the alkyl substituent, its position on the phenolic ring, and the presence of a free hydroxyl group.[1]

Estrogenic Activity

Certain alkylphenols are well-known xenoestrogens, capable of mimicking the effects of 17β-estradiol by binding to and activating the estrogen receptor (ER).[3][4] This interaction can disrupt normal endocrine function. The estrogenic potency of alkylphenols is highly dependent on their structure:

-

Position of the Alkyl Group: The para position for the alkyl substituent generally confers the highest estrogenic activity, followed by meta and then ortho.

-

Alkyl Chain Length and Branching: Optimal estrogenic activity is typically observed with a single tertiary branched alkyl group containing six to eight carbons at the para position. The binding affinity to the estrogen receptor tends to increase with the length of the alkyl chain, maximizing around nine carbons for linear chains.[5]

-

Phenolic Hydroxyl Group: A free hydroxyl group is essential for estrogenic activity, as it is believed to interact with the estrogen receptor's binding pocket.[5]

The following diagram illustrates the logical relationship between the structural features of an alkylphenol and its resulting estrogenic activity.

Anesthetic Activity

Certain ortho-substituted alkylphenols, particularly 2,6-dialkylphenols, have been investigated as intravenous anesthetic agents.[6] The structure-activity relationship for anesthetic properties reveals that:

-

Ortho-Substitution: Di-ortho-substitution is a key feature for anesthetic activity.

-

Lipophilicity and Steric Hindrance: The potency and kinetics of anesthesia appear to be a function of both the lipophilic character and the degree of steric hindrance exerted by the ortho substituents.[6]

-

Alkyl Group Branching: The highest potency is often associated with 2,6-di-sec-alkyl substitution.[6]

Antioxidant Activity

The phenolic hydroxyl group in alkylphenols allows them to act as antioxidants by donating a hydrogen atom to scavenge free radicals. The antioxidant capacity is influenced by:

-

Steric Hindrance: Bulky alkyl groups, such as tert-butyl, in the ortho positions can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.

-

Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups can increase antioxidant potential.

-

Electron-Donating Substituents: Electron-donating groups on the ring can also enhance antioxidant activity.[1]

Quantitative Data on Alkylphenol Activity

The following tables summarize quantitative data for various biological activities of selected alkylphenols.

Table 1: Estrogenic Activity of Alkylphenols

| Compound | Assay | Endpoint | Result | Reference |

| 4-Nonylphenol | Yeast Estrogen Screen (YES) | EC50 | 1 x 10-6 M | [2] |

| 4-tert-Octylphenol | MCF-7 Cell Proliferation | EC50 | 1 x 10-6 M | [7] |

| 4-Pentylphenol | Uterotrophic Assay (rat) | Lowest Effective Dose | 400 mg/kg | [8] |

| 4-Phenylphenol | Uterotrophic Assay (rat) | Lowest Effective Dose | 200 mg/kg | [8] |

| Bisphenol A | MCF-7 Cell Proliferation | EC50 | 1 x 10-7 M | [9] |

| 17β-Estradiol | MCF-7 Cell Proliferation | EC50 | 1 x 10-9 M | [7] |

Table 2: Relative Binding Affinity (RBA) to Estrogen Receptor α (ERα)

| Compound | RBA (%) (17β-Estradiol = 100%) | Reference |

| 4-Nonylphenol | 0.057 | [10] |

| 4-tert-Octylphenol | 0.052 | [10] |

| 4-sec-Butylphenol | 0.003 | [10] |

| 4-tert-Butylphenol | 0.003 | [10] |

| Bisphenol A | 0.023 | [10] |

Table 3: Antioxidant Activity of Alkylphenols

| Compound | Assay | Endpoint | Result | Reference |

| 2,6-di-tert-butylphenol | DPPH Radical Scavenging | TEAC | <0.01 | [11] |

| Butylated Hydroxytoluene (BHT) | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1) | 1.1 | [12] |

| 2,4,6-Tri-tert-butylphenol | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1) | 0.03 | [12] |

Signaling Pathways Modulated by Alkylphenols

Alkylphenols can exert their biological effects through various signaling pathways, often initiated by their interaction with cellular receptors.

Estrogen Receptor-Mediated Signaling

As xenoestrogens, alkylphenols can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades. This can occur through both genomic and non-genomic pathways.

-

Genomic Pathway: Upon ligand binding, the ER dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.

-

Non-Genomic Pathway: Alkylphenols can also trigger rapid, non-genomic effects by activating membrane-associated estrogen receptors, such as G-protein coupled estrogen receptor 1 (GPER).[13] This can lead to the activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2), and the mobilization of intracellular calcium.[13][14]

The following diagram depicts the GPER-mediated activation of the ERK pathway by alkylphenols.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmentally persistent alkylphenolic compounds are estrogenic. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl Ethoxylated and Alkylphenol Ethoxylated Nonionic Surfactants: Interaction with Bioactive Compounds and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dodecylamino)Phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(dodecylamino)phenol, its derivatives, and analogues, with a focus on their synthesis, anticancer properties, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound and its analogues represent a class of phenolic compounds that have garnered significant interest in the field of oncology. These compounds have demonstrated promising anticancer activities, including the ability to suppress proliferation, induce apoptosis, and inhibit cell invasion in various cancer cell lines. This guide will delve into the quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and the intricate signaling pathways through which these compounds exert their therapeutic effects.

Chemical Structure and Properties

This compound (p-DDAP) is characterized by a phenol (B47542) ring substituted with a dodecylamino group at the para position. The long alkyl chain imparts lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Chemical Information:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₈H₃₁NO

-

Molecular Weight: 277.4 g/mol

-

CAS Number: 25848-37-7

Synthesis of 4-(Alkylamino)Phenol Derivatives

The synthesis of this compound and its analogues is most effectively achieved through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from 4-aminophenol (B1666318) and an aldehyde (e.g., dodecanal), followed by in-situ reduction to the desired N-alkylated amine.

General Experimental Protocol for Reductive Amination

This protocol outlines the synthesis of 4-(alkylamino)phenols.

Materials:

-

4-Aminophenol

-

Corresponding aldehyde (e.g., dodecanal (B139956) for this compound)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Ethyl acetate (B1210297) or dichloromethane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Imination: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol. Add the corresponding aldehyde (1 equivalent) to the solution while stirring. Continue stirring at room temperature for 1-2 hours to facilitate the formation of the imine (Schiff base). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may evolve.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional hour.

-

Workup and Isolation: Pour the reaction mixture into water. If the product precipitates, collect the solid by vacuum filtration. If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated aminophenol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Biological Activity and Quantitative Data

This compound derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, with prostate and breast cancer being notable targets. The length of the alkyl chain and substitutions on the phenolic ring have been shown to influence the biological activity.

Table 1: Anticancer Activity of Selected Phenolic Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF7 (Breast) | MTT Assay | 87.92 | [1][2][3] |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | SK-BR3 (Breast) | MTT Assay | 172.51 | [1][2][3] |

| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | SC-3 (Prostate, wild-type AR) | Cell Growth Assay | 0.75 | [4] |

| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | LNCaP (Prostate, T877A AR) | Cell Growth Assay | 0.043 | [4] |

| 4-(4-Benzoylaminophenoxy)phenol Derivative (Compound 22) | 22Rv1 (Prostate, H874Y AR) | Cell Growth Assay | 0.22 | [4] |

| Hydroxytyrosol | 22Rv1 (Prostate) | Proliferation Assay | ~50 | [5] |

| Hydroxytyrosol Acetate | 22Rv1 (Prostate) | Proliferation Assay | ~25 | [5] |

| Hydroxytyrosol Ethyl Ether | 22Rv1 (Prostate) | Proliferation Assay | ~15 | [5] |

Note: This table presents a selection of data from the literature to illustrate the range of activities. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Mechanism of Action

The anticancer effects of this compound and its analogues are attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and invasion.

Induction of Apoptosis via EGFR Signaling Pathway Inhibition

Several alkylamino phenol derivatives have been shown to induce apoptosis in cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][6] Inhibition of EGFR leads to the downregulation of downstream pro-survival pathways such as the PI3K/S6K1 cascade. This disruption of survival signals ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[1][2][3]

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM). MMP-9, in particular, is often overexpressed in tumors and plays a crucial role in cancer cell invasion and metastasis.[7] Phenolic compounds, including derivatives of 4-aminophenol, have been shown to inhibit the activity and expression of MMP-9.[8][9] This inhibition can occur through various mechanisms, including direct binding to the enzyme or by downregulating the signaling pathways that control MMP-9 gene transcription, such as the NF-κB and AP-1 pathways.[9] By inhibiting MMP-9, these compounds can effectively suppress the invasive potential of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is closely linked to their chemical structure. Key structural features that influence their anticancer potency include:

-

The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is often crucial for activity, potentially participating in hydrogen bonding interactions with target proteins.[10][11]

-

The N-Alkyl Chain: The length and lipophilicity of the alkyl chain at the amino group significantly impact activity. The dodecyl chain in this compound appears to be favorable for its anticancer effects, likely by enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

-

Substituents on the Aromatic Ring: The introduction of various substituents on the phenol ring can modulate the electronic properties and steric profile of the molecule, leading to changes in biological activity. The position and nature of these substituents are critical determinants of potency and selectivity.[12]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of anticancer agents with well-defined mechanisms of action involving the induction of apoptosis and the inhibition of cell invasion. The synthetic accessibility of these compounds allows for the exploration of a wide range of structural modifications to optimize their potency and selectivity. Future research should focus on comprehensive structure-activity relationship studies to identify lead compounds with improved pharmacological profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of various cancers. This guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective cancer therapies.

References

- 1. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities [tuni.fi]

- 7. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship between Structure of Phenolics and Anticancer Activity [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of p-Dodecylaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-dodecylaminophenol (p-DDAP), a molecule of interest for its potential therapeutic applications. The document details its chemical and physical characteristics, provides generalized experimental protocols for its synthesis and property determination, and explores its biological context, particularly its role as a signaling pathway modulator.

Core Physicochemical Properties

p-Dodecylaminophenol, also known as 4-(dodecylamino)phenol, is an organic compound characterized by a phenol (B47542) group substituted with a long, 12-carbon alkyl chain attached via an amino group at the para position. This amphipathic structure dictates its physical and chemical behavior, particularly its solubility and interaction with biological membranes.

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for p-dodecylaminophenol (CAS: 25848-37-7) are summarized in the table below for clear reference and comparison.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₈H₃₁NO | --- | --INVALID-LINK-- |

| Molecular Weight | 277.44 g/mol | --- | --INVALID-LINK--[1] |

| Melting Point | 131 °C | Experimental | --INVALID-LINK--[1] |

| Boiling Point | 416.6 ± 28.0 °C | Predicted | --INVALID-LINK--[1] |

| Density | 0.960 ± 0.06 g/cm³ | Predicted | --INVALID-LINK--[1] |

| pKa | 11.02 ± 0.26 | Predicted | --INVALID-LINK--[1] |

| LogP (Octanol/Water) | 7.1 | Computed (XLogP3) | --INVALID-LINK--[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of p-dodecylaminophenol are crucial for its application in research and development. The following sections outline generalized protocols based on standard organic chemistry techniques for similar compounds.

2.1 Synthesis Protocol: Reductive Amination

A common and effective method for synthesizing N-alkylated aminophenols is through reductive amination. This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the target amine.

Materials:

-

p-Aminophenol

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in the chosen solvent (DCE or THF).

-

Imine Formation: Add dodecanal (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. STAB is a mild reducing agent suitable for this reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure p-dodecylaminophenol.

Workflow Visualization: Synthesis and Purification

Caption: General workflow for the synthesis and purification of p-dodecylaminophenol.

2.2 Property Determination: LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[3]

Materials:

-

Pure p-dodecylaminophenol

-

1-Octanol (B28484) (pre-saturated with water)

-

Purified Water (pH 7.4 buffer, pre-saturated with 1-octanol)

-

Separatory funnel

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation: Prepare a stock solution of p-dodecylaminophenol in 1-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.

-

Partitioning: In a separatory funnel, combine a known volume of the 1-octanol stock solution with a known volume of the pH 7.4 buffer.

-

Equilibration: Shake the funnel vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the funnel stand until the two phases have completely separated.

-

Analysis: Carefully separate the aqueous and octanol (B41247) layers. Determine the concentration of p-dodecylaminophenol in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

2.3 Property Determination: pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry, which measures the change in absorbance as a function of pH.

Materials:

-

Pure p-dodecylaminophenol

-

Series of buffer solutions with known pH values (e.g., spanning pH 9 to 12)

-

UV-Vis Spectrophotometer

Procedure:

-

Spectral Scans: Prepare solutions of p-dodecylaminophenol in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 13, where it is fully deprotonated) solutions. Scan the UV-Vis spectrum for each to identify the absorbance maxima for both the acidic (HA) and basic (A⁻) forms.

-

Titration: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values around the expected pKa.

-

Measurement: Measure the absorbance of each solution at a wavelength where the acidic and basic forms have significantly different molar absorptivities.

-

Calculation: The pKa can be determined using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated to protonated forms versus pH. The pKa is the pH at which the concentrations of the two forms are equal.[5]

Workflow Visualization: Property Determination

Caption: Standard experimental workflows for determining LogP and pKa values.

Biological Context and Signaling Pathways

p-Dodecylaminophenol (p-DDAP) has been identified as an anti-invasive agent that acts by suppressing the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis.[6] Understanding the signaling pathways that regulate MMP-9 provides a framework for the mechanism of action of p-DDAP.

MMP-9 Gene Expression Regulation: The expression of the MMP-9 gene is controlled by a complex network of upstream signaling pathways. Various extracellular stimuli, such as growth factors and pro-inflammatory cytokines, can activate intracellular signaling cascades that converge on the MMP-9 promoter. Key transcription factors, including NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1), bind to specific elements in the promoter region to initiate transcription.[1][7] These pathways often involve the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38, JNK, and ERK.[7][8]

By inhibiting MMP-9 expression or activity, p-DDAP can disrupt this process, thereby reducing the invasive potential of tumor cells. This action makes it a compound of significant interest in oncology drug development.

Signaling Pathway Visualization

Caption: p-DDAP inhibits cell invasion by suppressing MMP-9 expression and activity.

References

- 1. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Role of 4-(Dodecylamino)phenol in Apoptosis Induction: A Technical Guide

Introduction

Phenolic compounds are a diverse group of molecules that have garnered significant interest in cancer research due to their potential to induce apoptosis, or programmed cell death, in tumor cells.[1][2] The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy.[3] This guide explores the hypothetical role of the alkylamino phenol (B47542) derivative, 4-(Dodecylamino)phenol, in the induction of apoptosis, drawing parallels from the established mechanisms of related phenolic compounds. It is proposed that this compound, by virtue of its chemical structure, may trigger cell death through pathways involving mitochondrial dysregulation, caspase activation, and the generation of reactive oxygen species (ROS).

Core Molecular Mechanisms of Action

The pro-apoptotic activity of phenolic compounds is often multifaceted, involving the perturbation of several critical cellular signaling pathways.[4][5] Based on studies of analogous compounds, the putative mechanisms of this compound-induced apoptosis are likely to converge on the intrinsic (mitochondrial) pathway of apoptosis.

Induction of Oxidative Stress